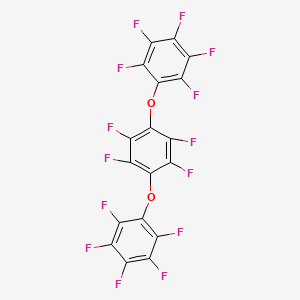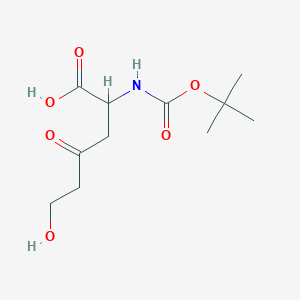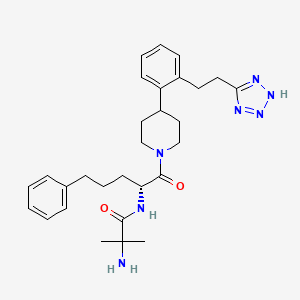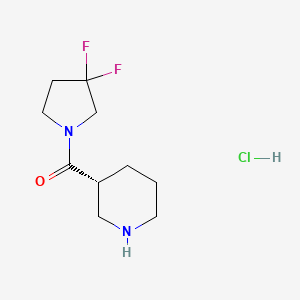
1,4-Bis(pentafluorophenoxy)tetrafluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(pentafluorophenoxy)tetrafluorobenzene is a chemical compound with the molecular formula C18F14O2 and a molecular weight of 514.17 g/mol . This compound is characterized by the presence of two pentafluorophenoxy groups attached to a tetrafluorobenzene core. It is known for its high fluorine content, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(pentafluorophenoxy)tetrafluorobenzene can be synthesized through the nucleophilic aromatic substitution reaction of 1,4-difluorotetrafluorobenzene with pentafluorophenol. The reaction typically involves the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(pentafluorophenoxy)tetrafluorobenzene primarily undergoes substitution reactions due to the presence of electron-withdrawing fluorine atoms. These reactions include nucleophilic aromatic substitution and electrophilic aromatic substitution .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like DMSO or DMF at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic aromatic substitution with an alkoxide may yield an ether derivative, while electrophilic aromatic substitution with a halogen may result in a halogenated product .
Applications De Recherche Scientifique
1,4-Bis(pentafluorophenoxy)tetrafluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology and Medicine: While direct applications in biology and medicine are limited, its derivatives may be explored for potential use in drug development and diagnostic imaging due to their fluorine content.
Mécanisme D'action
The mechanism of action of 1,4-Bis(pentafluorophenoxy)tetrafluorobenzene is primarily based on its ability to undergo substitution reactions. The electron-withdrawing fluorine atoms make the aromatic ring more susceptible to nucleophilic attack, facilitating the substitution process. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Difluorotetrafluorobenzene: This compound serves as a precursor in the synthesis of 1,4-Bis(pentafluorophenoxy)tetrafluorobenzene and shares similar fluorine content.
Pentafluorophenol: Another precursor used in the synthesis, it contributes the pentafluorophenoxy groups to the final product.
Uniqueness
This compound is unique due to its combination of a tetrafluorobenzene core with two pentafluorophenoxy groups. This structure imparts distinct electronic properties and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
6804-37-1 |
|---|---|
Formule moléculaire |
C18F14O2 |
Poids moléculaire |
514.2 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)phenoxy]benzene |
InChI |
InChI=1S/C18F14O2/c19-1-3(21)7(25)15(8(26)4(1)22)33-17-11(29)13(31)18(14(32)12(17)30)34-16-9(27)5(23)2(20)6(24)10(16)28 |
Clé InChI |
QUYRBEDFNGXEQH-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)OC2=C(C(=C(C(=C2F)F)F)F)F)F)F)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester (9CI)](/img/structure/B12083588.png)

![3-[14,16-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12083603.png)







![3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B12083641.png)
![O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine](/img/structure/B12083652.png)
![Hydrazine, [1-(2-methylphenyl)ethyl]-](/img/structure/B12083660.png)
